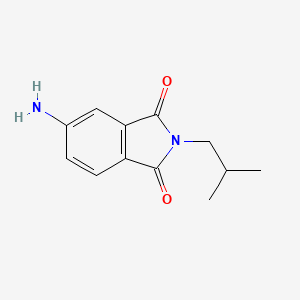

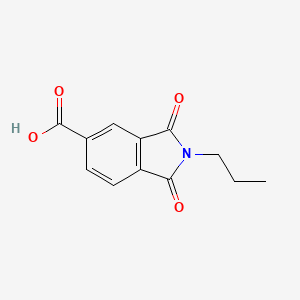

5-氨基-2-(2-甲基丙基)-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

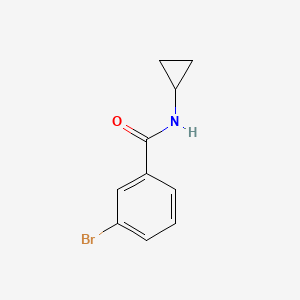

The synthesis of similar isoindole-1,3-dione derivatives involves innovative methodologies, such as the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which produces 2-substituted isoindole-1,3-diones in good yields. This method tolerates a variety of functional groups, showcasing the versatility of this synthetic approach (Worlikar & Larock, 2008).

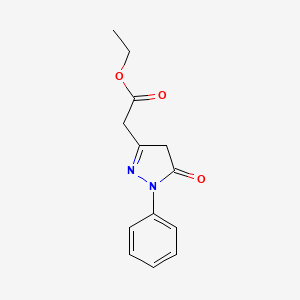

Molecular Structure Analysis

Isoindole-1,3-dione derivatives exhibit interesting molecular structures. For instance, certain N-aminoimides have been shown to form noncentrosymmetric crystals with unique hydrogen bonding patterns. These structural features are indicative of the complex interactions that can occur in isoindole-1,3-diones, affecting their chemical behavior and properties (Struga et al., 2007).

Chemical Reactions and Properties

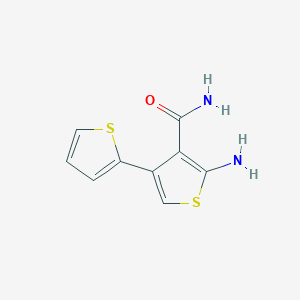

Isoindole-1,3-diones participate in a variety of chemical reactions. For example, amino-functionalized tetrahydroisoindole-1,3-dione derivatives have been efficiently synthesized through a three-component coupling reaction, highlighting the reactivity and potential for diversification in this compound class (Jacobi von Wangelin et al., 2001).

科学研究应用

合成和结构研究

- 合成和晶体结构:已报道了类似于5-氨基-2-(2-甲基丙基)-1H-异吲哚-1,3(2H)-二酮的三环N-氨基亚胺类化合物的合成,突出它们的分子和晶体结构。这些化合物由于其分子结构 (Struga et al., 2007),展现出独特的氢键和静电相互作用。

化学合成和反应

- 新合成方法:研究已开发了从3-磺烯开始合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物的新方法,该磺烯在结构上与5-氨基-2-(2-甲基丙基)-1H-异吲哚-1,3(2H)-二酮相关。这些方法涉及环氧化和随后与亲核试剂反应 (Tan et al., 2016)。

药物研究

- 抗菌性能:已对烷氧基异吲哚-1,3-二酮的合成及其抗菌活性进行了研究。这些化合物,包括5-氨基-2-(2-甲基丙基)-1H-异吲哚-1,3(2H)-二酮的衍生物,已被评估其潜在的化疗性能 (Ahmed et al., 2006)。

光致发光性能

- 光致发光性能:已合成了与5-氨基-2-(2-甲基丙基)-1H-异吲哚-1,3(2H)-二酮化学相关的氨基邻苯二甲酰亚胺衍生物,并重点研究了它们的光致发光性能。这些化合物在蓝绿光区域显示出高荧光 (Tan et al., 2014)。

催化和还原研究

- 钯催化还原:研究已探索了钯催化的异吲哚啉的甲酸酯还原,这与5-氨基-2-(2-甲基丙基)-1H-异吲哚-1,3(2H)-二酮密切相关。该研究提供了有关这类化合物的反应性和还原机制的见解 (Hou et al., 2007)。

属性

IUPAC Name |

5-amino-2-(2-methylpropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJKQKWZDKOARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359152 |

Source

|

| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305360-15-0 |

Source

|

| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)